molecular formula C20H10F6N8O2 B11108100 (E)-1-[3-(trifluoromethyl)phenyl]-N-[8-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-yl]methanimine

(E)-1-[3-(trifluoromethyl)phenyl]-N-[8-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-yl]methanimine

Cat. No.: B11108100
M. Wt: 508.3 g/mol
InChI Key: TXVQKSBIOROZQW-YEBYOEETSA-N
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Description

(E)-1-[3-(trifluoromethyl)phenyl]-N-[8-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[73003,7]dodeca-1(12),3,6,9-tetraen-2-yl]methanimine is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3-(trifluoromethyl)phenyl]-N-[8-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-yl]methanimine typically involves multiple steps, including the formation of the hexazatricyclic core and the introduction of the trifluoromethyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[3-(trifluoromethyl)phenyl]-N-[8-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-yl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The trifluoromethyl groups and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

(E)-1-[3-(trifluoromethyl)phenyl]-N-[8-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-yl]methanimine has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes, particularly those requiring unique functional groups like trifluoromethyl.

Mechanism of Action

The mechanism of action of (E)-1-[3-(trifluoromethyl)phenyl]-N-[8-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-yl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of trifluoromethyl groups and the hexazatricyclic core, which confer distinct chemical properties and potential applications. This combination is not commonly found in other compounds, making it a valuable subject of study in various fields of research.

Properties

Molecular Formula

C20H10F6N8O2

Molecular Weight

508.3 g/mol

IUPAC Name

(E)-1-[3-(trifluoromethyl)phenyl]-N-[8-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-yl]methanimine

InChI

InChI=1S/C20H10F6N8O2/c21-19(22,23)13-5-1-3-11(7-13)9-27-33-15-17(31-35-29-15)34(18-16(33)30-36-32-18)28-10-12-4-2-6-14(8-12)20(24,25)26/h1-10H/b27-9+,28-10+

InChI Key

TXVQKSBIOROZQW-YEBYOEETSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=N/N2C3=NON=C3N(C4=NON=C24)/N=C/C5=CC(=CC=C5)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=NN2C3=NON=C3N(C4=NON=C42)N=CC5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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